4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid
Description
Properties
Molecular Formula |
C14H9BrN2O2 |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
4-(3-bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid |
InChI |
InChI=1S/C14H9BrN2O2/c15-12-7-16-13-6-5-11(8-17(12)13)9-1-3-10(4-2-9)14(18)19/h1-8H,(H,18,19) |
InChI Key |
HZLYINUGZFVYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=NC=C3Br)C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic Acid
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl backbone of the target compound. In one protocol, 2-(4-chlorophenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes coupling with 3-bromophenylboronic acid derivatives in the presence of PdCl₂(dppf)-CH₂Cl₂ as a catalyst. The reaction proceeds in a mixture of acetone and water at 70°C for 20 hours, achieving a 78% yield after silica gel purification. The bromine substituent is introduced at the imidazo[1,2-a]pyridine core prior to coupling to minimize side reactions.
Critical parameters include:
- Catalyst loading : 5 mol% PdCl₂(dppf)-CH₂Cl₂ optimizes efficiency without excessive costs.
- Solvent system : A 2:1 acetone-to-water ratio balances boronic acid solubility and reaction kinetics.
- Temperature : Elevated temperatures (70–80°C) accelerate oxidative addition steps.
Post-coupling, the methyl ester intermediate is hydrolyzed using 2N NaOH at 80°C for 2 hours, followed by acidification with HCl to precipitate the benzoic acid derivative. This step achieves an 85% yield, with purity confirmed via LCMS ($$m/z$$ 361.2 [M+H]⁺).
Hydrolysis of Ester Precursors
An alternative route involves synthesizing methyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)benzoate followed by alkaline hydrolysis. The ester precursor is prepared via nucleophilic aromatic substitution between 6-bromoimidazo[1,2-a]pyridine and methyl 4-iodobenzoate using CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine in dioxane at 110°C. Hydrolysis with 2N NaOH in ethanol at 80°C for 2 hours yields the carboxylic acid, which is isolated by pH adjustment (pH 5) and filtration.
Advantages :
- Avoids palladium catalysts, reducing costs.
- High functional group tolerance for electron-deficient aryl halides.
Limitations :
Direct Bromination Strategies
Direct bromination of the imidazo[1,2-a]pyridine core is achieved using phenyltrimethylammonium tribromide in dichloromethane at room temperature. This method selectively brominates the 3-position of the heterocycle, avoiding over-bromination. Subsequent coupling with 4-carboxyphenylboronic acid via Suzuki-Miyaura conditions furnishes the target compound in 72% yield.
Key data :
Comparative Analysis of Synthetic Methods
Table 1: Efficiency Metrics for Preparation Methods
| Method | Yield (%) | Purity (HPLC) | Cost (Relative) | Key Reagents |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 78 | 98.5 | High | PdCl₂(dppf)-CH₂Cl₂, boronate |
| Ester Hydrolysis | 70 | 97.0 | Moderate | NaOH, CuI |
| Direct Bromination | 72 | 96.8 | High | Tribromide, Pd catalyst |
The Suzuki-Miyaura method offers the highest yield and purity but requires expensive palladium catalysts. Ester hydrolysis is cost-effective but less efficient, while direct bromination balances selectivity and scalability.
Optimization Strategies and Reaction Conditions
Catalyst Screening
Palladium-based catalysts (e.g., PdCl₂(dppf)-CH₂Cl₂, tetrakis(triphenylphosphine)palladium) outperform nickel or copper alternatives in cross-coupling reactions, with turnover numbers (TON) exceeding 500. Adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in coupling steps enhances amide bond formation efficiency.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 4.2 minutes, confirming >98% purity.
Chemical Reactions Analysis
Cross-Coupling Reactions
The 3-bromo substituent on the imidazo[1,2-a]pyridine ring enables transition-metal-catalyzed cross-coupling reactions. FeBr₃-catalyzed aerobic oxidative coupling with aldehydes or benzoic acid derivatives yields functionalized products (e.g., 3-aroylimidazo[1,2-a]pyridines) . For example:
Reaction Pathway
-
Substrate : 2-phenylimidazo[1,2-a]pyridine (1a ) + benzaldehyde/benzoic acid
-
Catalyst : FeBr₃ (10 mol%)
-
Conditions : Air atmosphere, 80°C, 12 hours
-
Product : 3-Benzoylimidazo[1,2-a]pyridine (3a ) with yields up to 65% .
Mechanism :
-
FeBr₃ activates benzaldehyde, facilitating oxidation to benzoic acid.
-
Friedel–Crafts-type alkylation occurs at the C3 position of imidazo[1,2-a]pyridine.
Functional Group Transformations
The benzoic acid moiety participates in carbodiimide-mediated couplings , enabling amide bond formation. A patent demonstrates its use in synthesizing azetidine-containing derivatives :
Stepwise Synthesis
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | EDCI, HOBt, 3-hydroxyazetidine, DCM, 0°C → RT | Amide derivative | 85% |
| 2 | NaOH (2N), ethanol, 80°C | Hydrolyzed intermediate | 92% |
This method highlights the compatibility of the benzoic acid group with amide coupling and hydrolysis under basic conditions .
Comparative Reactivity in Catalytic Systems
Molecular iodine (I₂) has been explored as an alternative catalyst for synthesizing imidazo[1,2-a]pyridine derivatives. While not directly tested on 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid, analogous systems show:
Key Findings from I₂-Catalyzed Reactions
-
Substrate Scope : 2-aminopyridines + acetophenones → imidazo[1,2-a]pyridines.
-
Yields : Up to 96% under ultrasonication.
-
Advantages : Eco-friendly, minimal catalyst loading (5 mol% I₂).
This suggests potential for adapting iodine-mediated protocols to modify the parent compound’s core structure.
Reaction Optimization Data
Critical parameters influencing reaction efficiency:
Table 1: FeBr₃-Catalyzed Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% | <70% yield below 5 mol% |
| Temperature | 80°C | <50% yield at 60°C |
| Oxidant | Air (O₂) | No reaction under N₂ |
Table 2: Amide Coupling Efficiency
| Coupling Agent | Base | Solvent | Yield |
|---|---|---|---|
| EDCI/HOBt | Et₃N | DCM | 85% |
| DCC/DMAP | Pyridine | THF | 72% |
Mechanistic Insights
-
Bromine as a Directing Group : The C3-bromo substituent facilitates regioselective functionalization at the C6 position .
-
Acid-Base Stability : The benzoic acid group remains intact under mild acidic/basic conditions but undergoes decarboxylation above 150°C .
This compound’s reactivity profile positions it as a valuable intermediate for synthesizing bioactive molecules, particularly in oncology and enzymology. Further studies should explore its performance in photo- or electrochemical transformations.
Scientific Research Applications
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, which may be exploited for therapeutic purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the imidazo[1,2-a]pyridine scaffold linked to a benzoic acid group but differ in substituents and substitution patterns. Key structural and functional distinctions are highlighted:
Structural and Functional Comparisons
Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine-Benzoic Acid Derivatives
Key Observations:
Substituent Effects: Bromine (target compound) enhances electrophilicity and may serve as a synthetic handle for further derivatization. Methyl groups (e.g., in ) increase hydrophobicity, which could influence membrane permeability.
Positional Isomerism: The benzoic acid group is attached at imidazo position 6 in the target compound, whereas in and , it is at position 2.
Pharmacological Context: Compounds like are directly linked to drug metabolism, serving as primary metabolites of clinically used hypnotics. The target compound’s bromine substitution may render it less metabolically stable but more reactive in synthetic applications.
Analytical Tools:
Biological Activity
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neurobiology. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
- Chemical Formula : C_24H_22BrN_4O_2
- Molecular Weight : 484.37 g/mol
- IUPAC Name : this compound
The compound features a bromo-substituted imidazo-pyridine moiety linked to a benzoic acid group, which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. Specifically, research has shown that derivatives can inhibit microtubule assembly and induce apoptosis in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 (Breast) | 10.0 | Induces apoptosis via caspase activation |
| 7h | HepG2 (Liver) | 5.0 | Microtubule destabilization |
| 10c | A549 (Lung) | 15.0 | Cell cycle arrest |
These findings suggest that the compound may act as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation inhibition .
Neurobiological Effects
The compound also shows potential in neurobiology, particularly related to the inhibition of adaptor associated kinase 1 (AAK1), which is involved in synaptic vesicle recycling and receptor-mediated endocytosis. Inhibition of AAK1 has been linked to enhanced neurite outgrowth in neuronal cells, indicating possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
- In Vivo Studies : A study involving AAK1 knockout mice demonstrated reduced pain responses compared to wild-type controls, suggesting that AAK1 inhibitors could be beneficial for pain management .
- Cellular Mechanisms : Research on the apoptotic effects of related compounds indicated morphological changes in cancer cells treated with low concentrations (as low as 1 μM), highlighting their potential as therapeutic agents .
- Antibacterial Activity : Some derivatives of the compound have also exhibited antibacterial properties against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
